(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c29-24(11-3-18-2-10-22-23(16-18)32-17-31-22)26-20-6-8-21(9-7-20)27-12-1-13-28(15-14-27)25(30)19-4-5-19/h2-3,6-11,16,19H,1,4-5,12-15,17H2,(H,26,29)/b11-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCLTKKNORNCMV-QDEBKDIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 259.30 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit activity as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been proposed to target the Jun N-terminal kinase (JNK) pathway, which plays a critical role in stress responses and apoptosis.
Anticancer Activity
Recent research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- A related compound showed an IC₅₀ value of 2.69 nM against JNK3, indicating potent inhibitory activity that could be leveraged for cancer therapy .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study 1: JNK Inhibition
In a study evaluating various inhibitors of the JNK pathway, this compound was tested alongside other compounds. The results indicated that it effectively reduced cell viability in cancer cell lines through apoptosis induction mediated by JNK inhibition.
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| Compound A | 2.69 | JNK3 |
| Compound B | 15 | JNK2 |
| (E)-3 | <10 | JNK3 |
Case Study 2: Selectivity Profile
A selectivity profile assessment revealed that while the compound inhibited JNK3 effectively, it had minimal effects on other kinases such as GSK3β and RIPK3. This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound belongs to a broader class of (E)-acrylamide derivatives with a benzodioxole core. Key structural analogues and their differentiating features include:
Impact of Substituents on Properties
- Halogen Substituents (e.g., Chlorine in Compound 14 ) : Enhance lipophilicity and metabolic stability, favoring blood-brain barrier penetration.
- Heterocyclic Moieties (e.g., 1,4-Diazepane in Target Compound ) : Introduce conformational flexibility and hydrogen-bonding capacity, critical for target engagement in kinases or GPCRs.
Q & A
Q. What are the optimal synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Aldol Condensation : React benzo[d][1,3]dioxole-5-carbaldehyde with a ketone or acrylamide derivative under basic conditions (e.g., NaOH in ethanol) to form the α,β-unsaturated acrylamide backbone .
Amide Coupling : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF to link the benzo[d][1,3]dioxole moiety to the diazepane-containing aniline derivative .
Purification : Employ column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate the (E)-isomer, as stereochemical purity is critical for biological activity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze and NMR spectra to verify proton environments (e.g., characteristic vinyl proton at δ 7.50 ppm, J = 15.2 Hz for the (E)-configuration) and carbon assignments .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H] ~414.465) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.4% deviation .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Screen against kinases (e.g., MAPK, PI3K) using fluorescence polarization assays .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC calculations .
- Apoptosis Induction : Measure caspase-3/7 activation using luminescent substrates .
- Data Interpretation : Compare results to positive controls (e.g., doxorubicin) and analyze dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Address discrepancies through:
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450 interactions) .
- Pharmacokinetic Profiling : Measure plasma half-life (t), bioavailability, and tissue distribution in rodent models .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and target specificity .
- Case Study : If in vitro cytotoxicity (IC = 1 µM) fails to translate in vivo, consider protein binding or efflux pump interactions .
Q. What strategies improve stereochemical control during synthesis to minimize (Z)-isomer contamination?
- Methodological Answer :
- Catalytic Systems : Use chiral catalysts (e.g., L-proline) in aldol condensation to favor (E)-isomer formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoselective coupling .
- Chromatographic Separation : Employ reverse-phase HPLC with a chiral column (e.g., Chiralpak IG-3) for high-resolution isomer separation .
- Validation : Quantify (Z)-isomer content via NMR integration (e.g., J = 12 Hz for (Z)-vinyl protons) .
Q. How can computational methods aid in predicting off-target interactions and optimizing binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclin-dependent kinases) and identify critical hydrogen bonds with the diazepane moiety .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .
- Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays (K values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
